Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.
Introduction of the Methoxybenzamido Group: This step involves the reaction of the thiophene derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the methoxybenzamido group.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications, including:
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with essential bacterial processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamides: These compounds share a similar benzamide structure but differ in the substitution pattern on the benzene ring.
Quinazolinone Derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antibacterial and antifungal properties.
Uniqueness
Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity
Properties
Molecular Formula |
C14H15NO4S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
methyl 4-[(4-methoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-18-10-5-3-9(4-6-10)13(16)15-11-7-8-20-12(11)14(17)19-2/h3-6H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
VFTFSLXEFBSRRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC |
Origin of Product |
United States |
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